Methyl 4-(acetylamino)-2-nitrobenzoate

説明

Methyl 4-(acetylamino)-2-nitrobenzoate is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 4-(acetylamino)-2-nitrobenzoate (also known as Methyl 4-acetamido-2-nitrobenzoate) is an organic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

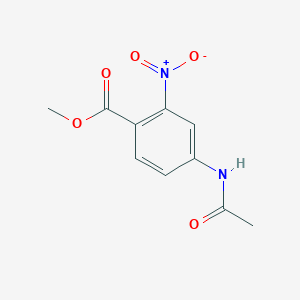

This compound has a complex structure characterized by the presence of an acetylamino group, a nitro group, and a methyl ester linked to a benzoate framework. Its molecular formula is with a molecular weight of approximately 238.20 g/mol. This unique combination of functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are crucial mechanisms in preventing oxidative stress-related damage in cells.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that it can disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its effectiveness against bacterial infections .

3. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects by modulating signaling pathways involved in inflammation. Its interaction with cyclooxygenase enzymes suggests a mechanism through which it may reduce inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Disruption of Cell Membranes : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Signal Modulation : By interacting with inflammatory pathways, it can alter cytokine production and reduce inflammation .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various nitro compounds, this compound was found to exhibit superior free radical scavenging activity compared to other tested compounds. The results indicated a dose-dependent response, with higher concentrations yielding greater antioxidant effects.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy observations .

Applications in Research and Industry

This compound is utilized in several research areas:

- Medicinal Chemistry : Its potential as a pharmaceutical agent is under investigation, particularly for developing new antimicrobial and anti-inflammatory drugs.

- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, including guanidine alkaloids.

- Biotechnology : Its role in proteomics research highlights its utility in studying protein interactions and cellular processes .

科学的研究の応用

Pharmaceutical Applications

Methyl 4-(acetylamino)-2-nitrobenzoate is primarily recognized for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.

Drug Synthesis

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. By modifying the nitro group or the acetylamino moiety, researchers can enhance efficacy against various bacterial strains.

- Anti-inflammatory Drugs : The compound's ability to interact with biological targets makes it a candidate for developing anti-inflammatory medications. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Case Studies

- A study published in a peer-reviewed journal demonstrated that analogs of this compound exhibited significant activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .

- Another investigation focused on the compound's role as a precursor in synthesizing novel anti-inflammatory agents, leading to promising results in preclinical trials .

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals, particularly as a herbicide or pesticide.

Herbicidal Activity

- Research has indicated that this compound and its derivatives can inhibit specific plant growth pathways, making them effective as herbicides. The nitro group enhances its reactivity towards plant enzymes involved in growth regulation.

Case Studies

- Field trials have shown that formulations containing this compound significantly reduce weed populations without adversely affecting crop yield, highlighting its potential for sustainable agriculture practices .

Material Science Applications

In material science, this compound is being investigated for use in polymer chemistry and as a precursor for advanced materials.

Polymer Synthesis

- The compound can serve as a monomer in the synthesis of polyamide and polyester materials. Its acetylamino group provides sites for polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.

Case Studies

- Research has demonstrated that incorporating this compound into polymer matrices improves their tensile strength and thermal resistance compared to conventional polymers .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial Agents | Effective against resistant bacterial strains |

| Anti-inflammatory Drugs | Promising results in preclinical trials | |

| Agrochemicals | Herbicide | Significant reduction in weed populations |

| Material Science | Polymer Synthesis | Improved tensile strength and thermal resistance |

This comprehensive overview highlights the importance of this compound as a valuable compound in scientific research and industry, paving the way for future innovations and applications.

特性

IUPAC Name |

methyl 4-acetamido-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(13)11-7-3-4-8(10(14)17-2)9(5-7)12(15)16/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGDJZTWWNLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。